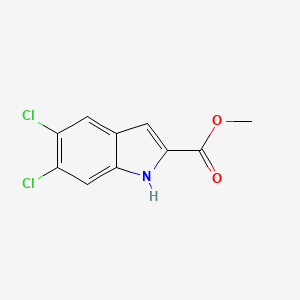
Methyl 5,6-dichloro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,6-dichloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H7Cl2NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5,6-dichloro-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of indole-5-carboxylic acid. The reaction typically uses methanol and a strong acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Methyl 5,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5,6-dichloroindole-2-carboxylic acid.
Reduction: Formation of 5,6-dichloro-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5,6-dichloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and indole-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 5,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 6-nitro-1H-indole-2-carboxylate
- Methyl indole-5-carboxylate
Uniqueness
Methyl 5,6-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
生物活性
Methyl 5,6-dichloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique dichlorinated structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_10H_7Cl_2NO_2 and a molecular weight of approximately 218.07 g/mol. The compound is soluble in organic solvents and exhibits significant interactions with various biological targets, including melatonin receptors and cytochrome P450 enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate melatonin receptors (MT1 and MT2). These receptors are crucial for regulating circadian rhythms and sleep patterns. The compound has been identified as a potential lead for developing melatoninergic ligands that may possess anti-inflammatory properties as well.
Additionally, the compound acts as an inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can influence the pharmacokinetics of various therapeutic agents, making it a subject of interest in drug development.
1. Melatonin Receptor Modulation
Research indicates that this compound effectively binds to melatonin receptors. In vitro studies have demonstrated its ability to influence sleep regulation and circadian rhythms by modulating these receptors' activity.
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various biological assays. Its interaction with the cyclooxygenase (COX) enzymes, particularly COX-2, suggests that it may inhibit pathways involved in inflammation .
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on cytochrome P450 enzymes. This inhibition can lead to altered metabolism of drugs, which is critical for understanding potential drug-drug interactions.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other indole derivatives:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Chloroindole-2-carboxylic acid | High | Lacks dichlorination but retains carboxylic acid |
| Ethyl 3-(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate | Moderate | Features additional functional groups |
| 5-Methoxyindole-2-carboxylic acid | Moderate | Contains a methoxy group instead of chlorine |
This table illustrates the diversity within indole derivatives while emphasizing the distinct biological activities conferred by the dichlorinated structure of this compound.
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
Case Study 1: Melatoninergic Activity
A study demonstrated that this compound significantly increased melatonin receptor activation in animal models, leading to improved sleep quality and duration .
Case Study 2: Anti-inflammatory Properties
In another investigation, this compound exhibited a reduction in inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .
Case Study 3: Cytochrome P450 Inhibition
Research focused on the compound's ability to inhibit specific cytochrome P450 isoforms revealed significant implications for drug metabolism and safety profiles in pharmacotherapy.
特性
分子式 |
C10H7Cl2NO2 |
|---|---|
分子量 |
244.07 g/mol |
IUPAC名 |
methyl 5,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 |
InChIキー |
GVCXKLXGHGOYOZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















